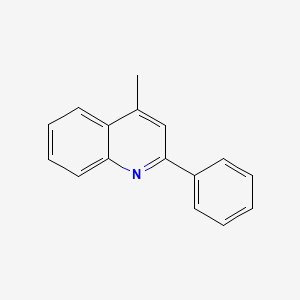

4-Methyl-2-phenylquinoline

Overview

Description

4-Methyl-2-phenylquinoline (4MPQ) is an organic compound belonging to the class of quinoline derivatives. It is a colorless solid with a molecular formula of C14H11N. 4MPQ has been studied extensively due to its potential applications in various fields, such as synthesis, scientific research and medicine.

Scientific Research Applications

Antitumor Agents

Research has explored the synthesis of quinolin-4-one derivatives, which exhibit significant inhibitory activity against various tumor cell lines. For instance, studies have found that certain analogues, like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited multiple cancer cell lines and showed promising preclinical profiles as antitumor agents (Li-Chen Chou et al., 2010). Similarly, another study found that 2-aryl-6,7-methylenedioxyquinolin-4-one analogues exhibited potent cytotoxicity against various human cancer cell lines (Yu-Hsun Chang et al., 2009).

CNS Receptor Antagonists

Certain 4-substituted-3-phenylquinolin-2(1H)-ones have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor and for anticonvulsant activity in vivo. These compounds showed potential as central nervous system (CNS) receptor antagonists (R. Carling et al., 1997).

Antimicrobial Activity

A series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl) phenyl)semicarbazide derivatives were synthesized and showed activity against various strains of microorganisms, suggesting potential antimicrobial applications (G. Saravanan et al., 2015).

Photophysics and Polymer Science

Research in photophysics and polymer science has led to the synthesis of conjugated polymers and oligomers with donor−acceptor architectures, incorporating quinoline derivatives. These materials have been studied for their solution and solid-state photophysical properties, indicating applications in material science (S. Jenekhe et al., 2001).

Neurotoxicity Studies

Isoquinoline derivatives, structurally related to neurotoxins like MPTP, have been studied for their potential role in neurodegenerative diseases like Parkinson's disease. The neurochemical properties and neurotoxic effects of these compounds are of significant interest in neuroscience research (K. McNaught et al., 1998).

Drug Discovery and ADMET Studies

The synthesis and evaluation of 4-methylamino-2-phenylquinoline analogs have been conducted, exploring their antimalarial properties and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These studies contribute to drug discovery and pharmacology (S. S. Mahantheshappa et al., 2016).

properties

IUPAC Name |

4-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDYVLMKILCHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197314 | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4789-76-8 | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-2-PHENYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

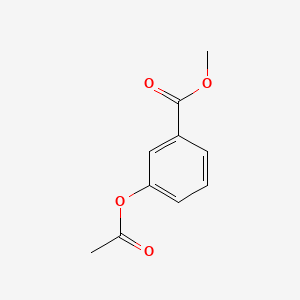

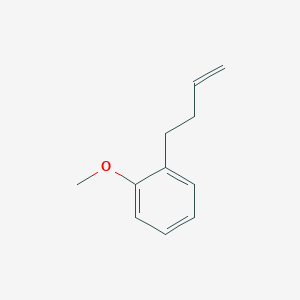

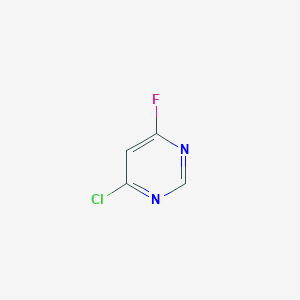

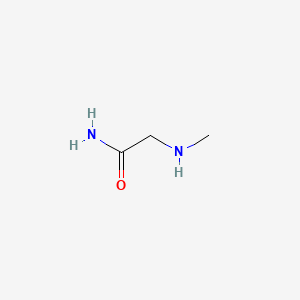

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)